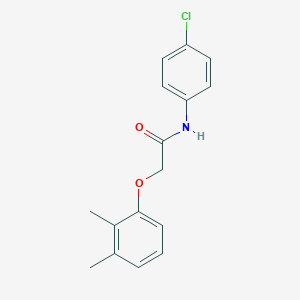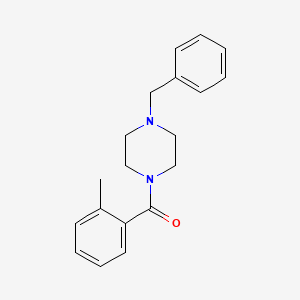![molecular formula C20H25N3O2 B5506617 5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione CAS No. 5705-38-4](/img/structure/B5506617.png)
5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Spirocyclic compounds often involve multi-step synthesis pathways. For example, a new synthetic pathway for spiro[cyclohexane-1,3′-indoline]-2′,4-diones was developed starting from 3-chloromethylene-2-indolones and Danishefsky's diene, involving several steps including formation of cycloadducts and subsequent transformations (Beccalli et al., 2003).
Molecular Structure Analysis
Spirocyclic compounds' molecular structures are characterized by their unique spiro-linkage, where a quaternary carbon atom is shared between two rings. This spiro-linkage significantly influences the compound's stereochemistry and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis, as seen in the studies of various spiro compounds to determine their configurations and conformational dynamics (Low et al., 2002).
Chemical Reactions and Properties
Spirocyclic compounds can undergo various chemical reactions, including cycloadditions and Michael reactions, which are essential for their synthesis and functionalization. For instance, efficient syntheses of novel spiro heterocycles were achieved under microwave irradiation, showcasing the compounds' reactivity and the influence of reaction conditions on their synthesis (Dabholkar & Mishra, 2006).
Applications De Recherche Scientifique
Efficient Synthesis Techniques
Research has demonstrated innovative approaches to synthesize spirocyclic compounds efficiently, utilizing microwave irradiation and classical thermal methods to produce spiro heterocycles with thiazole, oxazole, thiadiazole, and triazolothiadiazole moieties. These methodologies offer a faster and more efficient synthesis route for complex spirocyclic structures, expanding the toolkit for chemical synthesis in medicinal chemistry and materials science (Dabholkar & Mishra, 2006).
Novel Heterocyclic Systems
Another facet of research focuses on creating new heterocyclic systems such as spiro[chromene-4,3′-indoles] and spiro[indole-3,4′-quinolines], synthesized through base-catalyzed domino reactions. These compounds are of interest due to their potential pharmacological activities and as intermediates in organic synthesis (Pogosyan, Avakimyan, & Stepanyan, 2016).
Antileukemic Activity
Spiro[indoline-3,2′-thiazolidine]-2,4′-diones have been prepared and evaluated for their antileukemic activity, demonstrating the potential of spirocyclic compounds in therapeutic applications. This highlights the importance of structural diversity in drug discovery, particularly in the development of new antileukemic agents (Rajopadhye & Popp, 1987).
Structural and Properties Exploration
Research into the synthesis, structure, and properties of new spirooxindolodibenzodiazepine derivatives provides insights into the chemical behavior and potential applications of these compounds. Understanding their structural characteristics can lead to the development of novel materials or pharmaceuticals (Orlova et al., 2013).
Concomitant Polymorphism
The study of concomitant polymorphism in spirobicyclic diones reveals fascinating aspects of molecular flexibility and polymorph formation. This research is crucial for material science, especially in designing materials with specific crystalline properties (Kumar et al., 2004).
Propriétés
IUPAC Name |
5,7-dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-9-23-15-8-6-5-7-14(15)20(17(23)25)21-10-18(2)11-22(20)13-19(3,12-21)16(18)24/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPXYDROXUBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)N4CC5(CN3CC(C4)(C5=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972529 |
Source


|
| Record name | 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5705-38-4 |
Source


|
| Record name | 5,7-Dimethyl-1'-propylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)
![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)